molecular formula C18H26O9 B14316279 (2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate CAS No. 113435-61-3

(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate

Cat. No.: B14316279
CAS No.: 113435-61-3
M. Wt: 386.4 g/mol
InChI Key: QVDKNUFYUWVGDN-UHFFFAOYSA-N
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Description

(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate is a complex organic compound with a unique structure that includes a cyclohexanone core and four acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate typically involves the reaction of cyclohexanone with formaldehyde and acetic anhydride under acidic conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then acetylated to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of (2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its molecular structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Oxocyclohexane-1,1,3,3-tetrayl)tetrakis(methylene) tetraacetate is unique due to its combination of a cyclohexanone core with four acetate groups, providing a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it valuable in synthetic chemistry and material science .

Properties

CAS No.

113435-61-3

Molecular Formula

C18H26O9

Molecular Weight

386.4 g/mol

IUPAC Name

[1,3,3-tris(acetyloxymethyl)-2-oxocyclohexyl]methyl acetate

InChI

InChI=1S/C18H26O9/c1-12(19)24-8-17(9-25-13(2)20)6-5-7-18(16(17)23,10-26-14(3)21)11-27-15(4)22/h5-11H2,1-4H3

InChI Key

QVDKNUFYUWVGDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1(CCCC(C1=O)(COC(=O)C)COC(=O)C)COC(=O)C

Origin of Product

United States

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